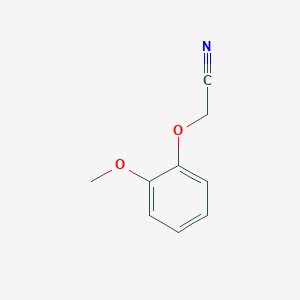
(2-甲氧基苯氧基)乙腈
描述
“(2-Methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H9NO2 . It is used in various chemical reactions and has been utilized in the synthesis of many heterocyclic compounds .
Synthesis Analysis
The synthesis of “(2-Methoxyphenoxy)acetonitrile” involves the reaction of Guaiacol and Bromoacetonitrile . Additionally, two phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .Molecular Structure Analysis
The molecular structure of “(2-Methoxyphenoxy)acetonitrile” can be represented by the InChI code: InChI=1S/C9H9NO2/c1-11-8-2-4-9 (5-3-8)12-7-6-10/h2-5H,7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Acetonitrile, a component of “(2-Methoxyphenoxy)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxyphenoxy)acetonitrile” include a boiling point of 106-110 C at 0.1 mmHg . The molecular weight of the compound is 163.18 .科学研究应用
Organic Synthesis
2-(2-methoxyphenoxy)acetonitrile is utilized as an important intermediate in organic synthesis. Its role is pivotal in the development of new methods for synthesizing a variety of compounds, particularly in electrochemical conversions . The compound’s good conductivity and environmentally friendly features make it a compelling tool for affording nitrogen-containing or nitrile-containing compounds.
安全和危害
属性
IUPAC Name |
2-(2-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKUXGUIMMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371571 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenoxy)acetonitrile | |
CAS RN |
6781-29-9 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?
A: While the provided research focuses on 2-(5-Formyl-2-methoxyphenoxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of (2-Methoxyphenoxy)acetonitrile. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile []. These interactions suggest that (2-Methoxyphenoxy)acetonitrile, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)



![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)